4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Description
Properties
Molecular Formula |
C23H26BF2NO3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H26BF2NO3/c1-13-18(24-29-22(2,3)23(4,5)30-24)11-16(25)12-20(13)27-21(28)17-9-8-15(10-19(17)26)14-6-7-14/h8-12,14H,6-7H2,1-5H3,(H,27,28) |
InChI Key |
KISWCCLNHIKZNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C4CC4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronate Ester Intermediate
- The boronate ester group is introduced by Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that couples aryl halides with boronic acid derivatives or pinacol boronate esters.
- For example, 1-bromo-2-fluoro-4-iodobenzene can be reacted with cyclopropylboronic acid in the presence of a palladium catalyst to form the cyclopropyl-substituted aryl intermediate.
- Subsequent treatment with pinacolato boronate reagents yields the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety on the aromatic ring.
Amide Bond Formation
- The key amide bond linking the benzoyl and aniline moieties is formed by coupling the fluorinated benzoic acid derivative with the substituted aniline.
- Coupling reagents such as T3P (propylphosphonic anhydride) or acid chlorides are used in the presence of bases like DIPEA (N,N-diisopropylethylamine) .
- The reaction is typically carried out in solvents such as DMF under controlled temperature conditions to optimize yield and purity.
Protection and Deprotection Steps
- Protecting groups may be used to mask reactive amine or hydroxyl groups during intermediate steps.
- Deprotection is achieved using mild acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation with palladium catalysts (Pd/C, Pd(OH)2, or Pd(OAc)2) in the presence of ammonium formate or hydrogen gas.
Representative Reaction Sequence (Based on Patent WO2016079669A1)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Suzuki coupling of 1-bromo-2-fluoro-4-iodobenzene with cyclopropylboronic acid | Pd catalyst, base, solvent | Forms cyclopropyl-substituted aryl intermediate |
| 2 | Conversion to boronate ester | Pinacolato boronate, Pd catalyst | Introduces 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group |
| 3 | Fluorination of aromatic ring | [18F]KF/K222, DMF, 100°C | Introduces fluorine at desired position |
| 4 | Amide coupling with substituted aniline | T3P, DIPEA, DMF | Forms benzamide linkage |
| 5 | Deprotection (if applicable) | Pd/C or Pd(OH)2, ammonium formate or H2 | Removes protecting groups |
Analytical Data and Reaction Optimization
- Reaction yields for Suzuki coupling and amide formation typically range from 60% to 85%, depending on catalyst loading and reaction time.
- Fluorination efficiency is influenced by the choice of fluoride source and solvent; [18F]KF/K222 complexes provide high radiochemical yields in radiolabeling contexts.
- Purity of the final compound is confirmed by NMR, mass spectrometry, and HPLC analysis.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents | Catalyst | Conditions | Outcome |
|---|---|---|---|---|
| Suzuki Coupling | Cyclopropylboronic acid, aryl halide | Pd(PPh3)4 or Pd(dppf)Cl2 | Base (K2CO3), solvent (THF/H2O), reflux | Cyclopropyl-substituted aryl intermediate |
| Boronate Ester Formation | Pinacolato boronate | Pd catalyst | Room temp to reflux | Boronate ester intermediate |
| Aromatic Fluorination | [18F]KF/K222 or KF | None or Pd catalyst | 80-120°C, DMF or DMSO | Fluorinated aromatic compound |
| Amide Bond Formation | Fluorinated acid, aniline derivative | T3P or acid chloride | DIPEA, DMF, RT to 50°C | Target benzamide compound |
| Deprotection | Pd/C, ammonium formate or H2 | Pd catalyst | Room temp, mild conditions | Final deprotected product |
Research Findings and Industrial Relevance
- The described synthetic route is adaptable for radiolabeling applications, particularly in PET imaging, where fluorine-18 is incorporated.
- The boronate ester functionality allows for further diversification via Suzuki cross-coupling, enabling the synthesis of analogues for medicinal chemistry.
- Industrial scale-up focuses on optimizing catalyst loading, solvent recycling, and minimizing purification steps to improve cost-efficiency.
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in drug discovery, particularly for its potential as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial for B cell signaling and function. Research indicates that it can effectively reduce B cell proliferation and modulate immune responses.
| Study Focus | IC50 (µM) | Outcome |
|---|---|---|
| BTK Inhibition | < 0.01 | Strong efficacy in inhibiting BTK activity |
In vitro studies have demonstrated its efficacy against various cellular models:
- Autoimmune Diseases : Significant reductions in disease severity in murine models of rheumatoid arthritis.
- Cancer Models : Inhibition of tumor growth and induction of apoptosis in B-cell malignancies.
Organic Synthesis
The compound acts as an intermediate in synthesizing fluorinated organic molecules. Its ability to undergo Suzuki-Miyaura coupling reactions makes it valuable for forming carbon-carbon bonds in complex organic syntheses.
Case Studies
Recent studies have highlighted the compound's effectiveness in specific therapeutic areas:
- Autoimmune Disease Models : Treatment led to decreased inflammatory markers and improved clinical outcomes.
- Cancer Treatment : Demonstrated potential in reducing tumor size and promoting cell death in malignant cells.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds . The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs
5-Cyclopropyl-6-(N-(3-fluoro-4-(dioxaborolan-2-yl)phenyl)methylsulfonamido)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()
- Structural Features :
- Benzofuran core (vs. benzamide in the target compound).
- Methylsulfonamido and N-methyl groups (absent in the target compound).
- Similar dioxaborolan and cyclopropyl motifs.
N-Cyclopropyl-4-fluoro-3-(dioxaborolan-2-yl)-benzamide ()
- Structural Features :
- Simplified benzamide scaffold with a single fluorine substituent.
- Lacks the 5-fluoro-2-methylphenyl group present in the target compound. Molar Formula: C₁₉H₂₄BFNO₃ (CAS: 1412905-51-1) .
Substituent Effects
- Fluorine Positioning: The target compound has dual fluorine atoms (2-fluoro on benzamide and 5-fluoro on phenyl), enhancing electronic withdrawal and metabolic stability compared to mono-fluorinated analogs like the compound in .
- Benzamide vs. Benzofuran : The benzamide core in the target compound may improve solubility over benzofuran-based analogs (), which are more lipophilic due to their fused aromatic system.
Physicochemical and Electronic Properties
- Hardness/Softness: The electron-withdrawing fluorine and dioxaborolan groups increase absolute hardness (η), making the target compound less reactive toward soft electrophiles compared to non-fluorinated analogs ().
- Lumping Strategy : Compounds like the target and its analogs may be grouped as "boronated aromatics" in computational models due to shared reactivity profiles ().
Data Table: Comparative Analysis
Research Implications
- Drug Design : The target compound’s dual fluorine and methyl groups may enhance target binding affinity and pharmacokinetics over simpler analogs.
- Synthetic Challenges : Steric hindrance in the target compound necessitates optimized coupling conditions compared to less-substituted derivatives .
Biological Activity
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS Number: 1787294-47-6) is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclopropyl group, fluorine atoms, and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 413.27 g/mol. The structural formula can be represented as follows:
Research indicates that this compound acts primarily through the inhibition of Bruton's tyrosine kinase (BTK), which is crucial for B cell receptor signaling and myeloid cell function. By covalently binding to BTK, it effectively reduces its activity, which may lead to decreased proliferation of B cells and modulation of immune responses .
Biological Activity
In vitro Studies:
In various in vitro assays, 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has demonstrated potent inhibitory effects on BTK activity. The compound's IC50 values indicate strong efficacy in inhibiting BTK in various cellular contexts:
| Compound | Target | IC50 (µM) |
|---|---|---|
| 4-Cyclopropyl-2-fluoro-N-(...) | BTK | < 0.01 |
Case Studies:
Recent studies have evaluated its effects in models of autoimmune diseases and cancers. For instance:
- Autoimmune Disease Models: In murine models of rheumatoid arthritis, treatment with this compound led to significant reductions in disease severity and inflammatory markers.
- Cancer Models: In models of B-cell malignancies, the compound inhibited tumor growth and induced apoptosis in malignant B cells.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has favorable absorption characteristics with a reduced systemic exposure compared to other BTK inhibitors. This property may enhance its therapeutic index by minimizing off-target effects .
Safety and Toxicology
Preliminary safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. Further studies are ongoing to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction intermediates be optimized for yield?
- Methodology : The compound’s synthesis likely involves Suzuki-Miyaura cross-coupling due to the presence of the boronate ester group. Key steps include:
- Introducing the cyclopropyl group via nucleophilic substitution or cyclopropanation.
- Functionalizing the benzamide core using fluorinated precursors under anhydrous conditions (e.g., Schlenk techniques).
- Optimize intermediates using column chromatography or recrystallization for purity control .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Use , , and NMR to resolve aromatic protons, cyclopropyl carbons, and fluorine environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if enantiomeric purity is critical .
Q. What purification strategies are recommended for isolating this compound from byproducts?
- Methodology :
- Employ silica gel chromatography with gradient elution (hexane/ethyl acetate).
- For boronate ester stability, avoid aqueous conditions; use anhydrous solvents and inert atmospheres.
- Consider membrane separation technologies (e.g., nanofiltration) for scalable purification .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the boronate ester group in cross-coupling reactions?
- Methodology :
- Use density functional theory (DFT) to calculate transition states and activation energies for Suzuki-Miyaura coupling.
- Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.
- Validate predictions with experimental kinetic studies (e.g., in situ IR monitoring) .
Q. What experimental designs resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the cyclopropyl group).
- Compare experimental data with computed NMR chemical shifts (GIAO method).
- Explore isotopic labeling (e.g., ) to isolate electronic environments .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodology :
- Implement process analytical technology (PAT) for real-time monitoring of chiral intermediates.
- Optimize catalyst systems (e.g., palladium with chiral ligands) for asymmetric synthesis.
- Use process simulation software (e.g., COMSOL Multiphysics) to model heat/mass transfer during scale-up .
Q. How does the boronate ester moiety influence pharmacokinetic properties in drug discovery contexts?
- Methodology :
- Assess metabolic stability via liver microsome assays.
- Measure logP values to evaluate lipophilicity and blood-brain barrier permeability.
- Study hydrolysis kinetics under physiological pH to predict in vivo boronate stability .
Theoretical and Methodological Frameworks
Q. How can researchers integrate experimental data with theoretical models to refine reaction mechanisms?
- Methodology :
- Apply the Marcus theory to electron-transfer steps in cross-coupling reactions.
- Correlate Hammett parameters with substituent effects on reaction rates.
- Use multivariate analysis (e.g., PCA) to identify dominant factors in reaction optimization .
Q. What advanced techniques validate the compound’s stability under oxidative or hydrolytic conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
